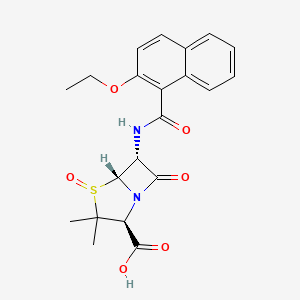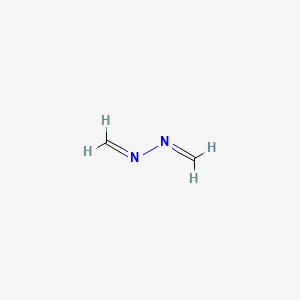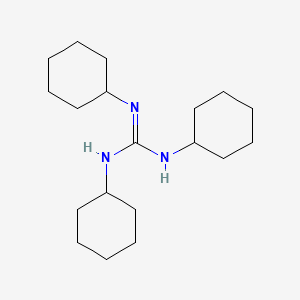
1,2,3-Tricyclohexylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tricyclohexylguanidine is an organic compound with the molecular formula C19H35N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Tricyclohexylguanidine can be synthesized through the reaction of cyclohexylamine with cyanamide, followed by hydrogenation. The reaction typically involves the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tricyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include cyclohexyl derivatives, substituted guanidines, and various oxidized or reduced forms of the compound .
Scientific Research Applications
1,2,3-Tricyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Studied for its potential therapeutic applications, including its role as an antifungal and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3-Tricyclohexylguanidine involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to specific sites on these molecules, altering their activity and affecting various biochemical pathways. The compound’s cyclohexyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylguanidine: Similar structure but with two cyclohexyl groups.
1,2-Dicyclohexylguanidine: Contains two cyclohexyl groups at different positions.
1,2,3-Trimethylguanidine: Similar structure with methyl groups instead of cyclohexyl groups.
Uniqueness
1,2,3-Tricyclohexylguanidine is unique due to its three cyclohexyl groups, which provide enhanced steric hindrance and hydrophobicity. This makes it more effective in certain applications compared to its analogs .
Properties
CAS No. |
4833-41-4 |
|---|---|
Molecular Formula |
C19H35N3 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1,2,3-tricyclohexylguanidine |
InChI |
InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22) |
InChI Key |
FTWMCSGJSZWKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


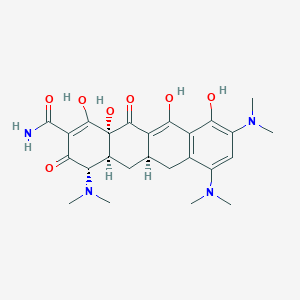
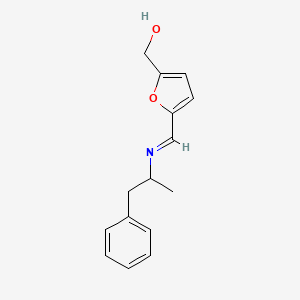

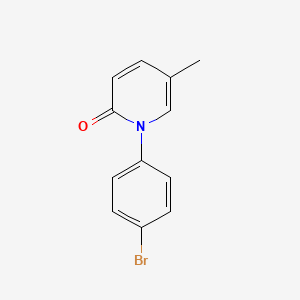


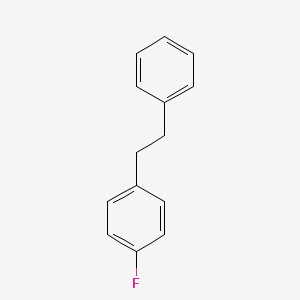

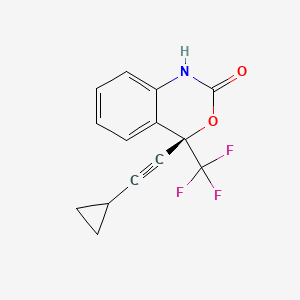

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
